molecular formula C9H16O4 B046737 ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate CAS No. 61675-94-3

ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate

Cat. No. B046737
CAS RN: 61675-94-3
M. Wt: 188.22 g/mol
InChI Key: GZVWKAGBBACFPD-UHFFFAOYSA-N
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Description

Ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate is a chemical compound with the molecular formula C9H16O4 . It has a molecular weight of 188.221 .


Synthesis Analysis

The synthesis of ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate can be achieved through a reaction involving ethyl formate and ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate . The reaction should be carried out carefully to ensure the temperature does not exceed 30°C .


Molecular Structure Analysis

The InChI code for ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate is 1S/C9H16O4/c1-2-11-8(10)7-13-9-5-3-4-6-12-9/h9H,2-7H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

Ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate is a liquid at room temperature . It should be stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

    Synthesis of 2H-Pyrans

    • Field : Organic Chemistry
    • Application : The compound is used in the synthesis of 2H-Pyrans . 2H-Pyrans are a structural motif present in many natural products and are a strategic key intermediate in the construction of many of these structures .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not specified in the source .

    Potential Histone Deacetylase (HDAC) Inhibitors

    • Field : Biochemistry
    • Application : The compound may be used in the synthesis of potential histone deacetylase (HDAC) inhibitors .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not specified in the source .

Safety And Hazards

Ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate is classified as a warning substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It may cause harm if swallowed (H302) and precautions should be taken to avoid eye contact (P280, P305+P351+P338) .

properties

IUPAC Name

ethyl 2-(oxan-2-yloxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-2-11-8(10)7-13-9-5-3-4-6-12-9/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVWKAGBBACFPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447629
Record name ethyl (tetrahydro-2H-pyran-2-yloxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate

CAS RN

61675-94-3
Record name Acetic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61675-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl (tetrahydro-2H-pyran-2-yloxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester
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Synthesis routes and methods I

Procedure details

To a mixture of ethyl 2-hydroxyacetate (2 g, 20 mmol, Aldrich) and 3,4-dihydro-2H-pyran (3.2 g, 40 mmol, Alfa) in 40 mL of CH2Cl2 was added PPTS (500 mg, 2 mmol) slowly at rt. The mixture was stirred at rt for 4 hours, and then the mixture was washed with brine (20 mL×2), the combined organic phases were dried over Na2SO4 and concentrated in vacuo. The residue was purified by a silica gel column chromatography (PE: EtOAc=20:1) to give colorless oil (3.01 g, 81%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Yield
81%

Synthesis routes and methods II

Procedure details

To a stirred solution of 15.5 g. (0.15 mol.) of ethyl glycolate in 60 ml. of methylene chloride, cooled to 5° C., was added 12.6 g. (0.15 mol.) of dihydropyran, followed by 50 mg. of 4-toluenesulfonic acid monohydrate. After the immediate exothermic reaction which ensued had subsided, the methylene chloride solution was washed successively with water, 5% sodium bicarbonate and water. The dried solution was then evaporated to give 23.8 g. (85% yield) of ethyl 2-(2-tetrahydropyranyloxy)acetate as a clear oil.
Quantity
0.15 mol
Type
reactant
Reaction Step One
Quantity
0.15 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

20.00 kg (182.50 mol) ethyl glycolate (A) were dissolved in 60.0 L toluene and 71.04 g (0.366 mol) 4-toluenesulphonic acid monohydrate were added. A solution of 15.83 kg (182.50 mol) 3,4-dihydro-2H-pyran in 40.0 L toluene was added dropwise at 20° C. to the reaction mixture obtained. Then the reaction mixture was stirred for 1 hour at 20° C. and after the reaction had ended 37.0 L water and 3.69 L (49.28 mol) ammonia solution (25%) were added. After phase separation the organic phase was washed with 40.0 L water and then the solvent was completely distilled off in vacuo.
Quantity
20 kg
Type
reactant
Reaction Step One
Quantity
60 L
Type
solvent
Reaction Step One
Quantity
71.04 g
Type
reactant
Reaction Step Two
Quantity
15.83 kg
Type
reactant
Reaction Step Three
Quantity
40 L
Type
solvent
Reaction Step Three
Quantity
3.69 L
Type
reactant
Reaction Step Four
Name
Quantity
37 L
Type
solvent
Reaction Step Five

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